(2-(Propylsulfonyl)cyclohexyl)methanamine

Description

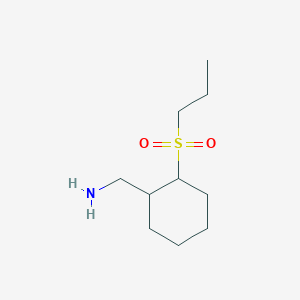

(2-(Propylsulfonyl)cyclohexyl)methanamine is a cyclohexane-based methanamine derivative featuring a propylsulfonyl substituent at the 2-position of the cyclohexyl ring.

Properties

Molecular Formula |

C10H21NO2S |

|---|---|

Molecular Weight |

219.35 g/mol |

IUPAC Name |

(2-propylsulfonylcyclohexyl)methanamine |

InChI |

InChI=1S/C10H21NO2S/c1-2-7-14(12,13)10-6-4-3-5-9(10)8-11/h9-10H,2-8,11H2,1H3 |

InChI Key |

LMJGMGIRUNCCGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1CCCCC1CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Propylsulfonyl)cyclohexyl)methanamine typically involves the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including cyclization reactions.

Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonation reactions, where a propyl group is attached to a sulfonyl chloride, followed by the reaction with the cyclohexyl ring.

Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Utilizing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfone group in the compound’s propylsulfonyl moiety can undergo oxidation to form sulfoxides or sulfones under specific conditions.

-

Reagents/Conditions : Oxidizing agents such as hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA) in appropriate solvents (e.g., dichloromethane or methanol).

-

Products : Oxidized derivatives (sulfoxides or sulfones).

-

Mechanism : The sulfone group acts as an oxidizing agent, typically requiring acidic or neutral conditions for selective oxidation.

Reduction Reactions

The sulfone group is amenable to reduction, yielding sulfide derivatives.

-

Reagents/Conditions : Reducing agents like lithium aluminum hydride () in ether solvents (e.g., diethyl ether) at 0°C to room temperature.

-

Products : Sulfide analogues.

-

Mechanism : The reduction proceeds via nucleophilic attack on the sulfur atom, breaking the sulfur-oxygen bonds.

Substitution Reactions (Amine Group)

The methanamine group in the compound can undergo nucleophilic substitution, enabling coupling with electrophiles.

-

Reagents/Conditions :

-

Peptide Coupling : HBTU (a carbodiimide), DIPEA (base), and DMF as a solvent at room temperature.

-

Electrophilic Reagents : Carboxylic acid derivatives (e.g., 2-amino-6-chlorobenzoic acid).

-

-

Products : Amide-linked derivatives (e.g., coupling with 2-amino-6-chlorobenzoic acid yields a hydrochloride salt) .

-

Mechanism : The amine group acts as a nucleophile, displacing leaving groups (e.g., hydroxyl) from electrophilic partners .

Stability and Reactivity

-

Volatility : Moderate under standard laboratory conditions.

-

Stability : Stable in common solvents (e.g., DMF, dichloromethane) but requires controlled temperature for reactions.

References EVITACHEM Product Page (2025) Synthesis and Biological Evaluation of Piperazine Derivatives (Imperial College London)

Scientific Research Applications

(2-(Propylsulfonyl)cyclohexyl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Propylsulfonyl)cyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Group Variations

- [1-(Methylsulfanyl)cyclohexyl]methanamine: Replacing the propylsulfonyl group with a methylsulfanyl moiety alters electronic and steric properties.

Stereochemistry and Linker Rigidity

- LIMK Inhibitors (): Compounds with (R,R)-1,2-cyclohexyl linkers exhibited selectivity for LIMK1 over LIMK2, while (S,S)-stereochemistry reversed this bias.

- Triazole Derivatives (): Cyclohexyl methanamine residues (e.g., compound 4) were inactive in antifibrinolytic assays, whereas propylamine analogs showed activity. This suggests that bulkier cyclohexyl groups may hinder binding in certain targets .

Substituent Position and Chain Length

- Antitubercular Benzimidazoles () : Cyclohexyl groups at the 2-position were critical for antibacterial activity against Mycobacterium tuberculosis. This underscores the importance of substituent placement, which may parallel the role of the propylsulfonyl group in the target compound .

- Linear vs. Cyclic Chains () : Propylamine residues (linear chains) in triazole derivatives showed 10-fold higher activity (IC50) than cyclohexyl methanamine analogs, indicating that flexibility and steric bulk significantly modulate potency .

Target Selectivity and Potency

- LIMK Inhibitors () : Halogen substitution (e.g., iodide in compound 22) doubled potency for LIMK1/2 inhibition, suggesting that electron-withdrawing groups (like sulfonyl) may enhance target engagement .

- Opioid Analogs () : Structurally unrelated compounds with cyclohexyl backbones (e.g., U-47700) exhibit euphoric effects, emphasizing the scaffold’s versatility across pharmacological classes .

Data Tables: Key Comparisons

Biological Activity

(2-(Propylsulfonyl)cyclohexyl)methanamine is a compound of interest due to its potential biological activities, which may include anti-inflammatory, cytotoxic, and other therapeutic effects. This article reviews the current understanding of its biological activity, supported by data from various studies.

- Molecular Formula : C11H19N1O2S1

- Molecular Weight : 229.34 g/mol

- IUPAC Name : this compound

The biological activity of this compound may be attributed to its interaction with various biomolecules. Specifically, compounds containing sulfonamide groups have shown to exhibit versatile biological activities, including inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways .

Anti-inflammatory Activity

Research indicates that compounds with a sulfonamide moiety can act as COX-1/COX-2 inhibitors. For instance, studies have demonstrated that similar compounds exhibit significant anti-inflammatory effects in vitro and in vivo, suggesting that this compound may possess similar properties .

Cytotoxic Effects

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may exhibit selective cytotoxicity against certain cancer types, although further studies are required to fully elucidate its efficacy and mechanism .

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-1/COX-2 | |

| Cytotoxic | Selective cytotoxicity against cancer cells | |

| Other Activities | Potential interactions with biomolecules |

Case Studies

- Study on COX Inhibition : A study exploring the structure-activity relationship of sulfonamide derivatives found that compounds with similar structures exhibited high selectivity for COX-2 over COX-1, indicating a potential for reduced side effects in therapeutic applications .

- Cytotoxicity Evaluation : In a recent evaluation, several derivatives were tested against a panel of cancer cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives showing promising results comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2-(Propylsulfonyl)cyclohexyl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a cyclohexylmethanamine precursor. Key steps include:

- Step 1 : Reacting cyclohexylmethanamine with propylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Step 2 : Optimize yield by controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF). Catalyst screening (e.g., acid/base catalysts) can enhance regioselectivity .

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm sulfonyl group integration (δ ~3.0–3.5 ppm for CH₂SO₂) and cyclohexyl ring conformation .

- IR : Stretching vibrations for sulfonyl (SO₂, ~1150–1350 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the propylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing sulfonyl group activates the adjacent carbon for nucleophilic attack. Compare reactivity with analogs (e.g., chlorophenyl or trifluoromethyl substituents) via kinetic studies .

- Experimental Design : Conduct SN2 reactions with varying nucleophiles (e.g., NaN₃, KCN) in polar aprotic solvents (DMF, DMSO). Monitor using ¹⁹F NMR (if applicable) or LC-MS .

Q. What strategies resolve diastereomer formation during synthesis?

- Methodological Answer :

- Isomer Control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor specific stereoisomers during sulfonylation .

- Separation : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) or recrystallization in ethanol/water mixtures .

- Characterization : X-ray crystallography to confirm absolute configuration of isolated isomers .

Q. How can computational chemistry predict binding affinity to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., serotonin transporters). Focus on sulfonyl-π interactions and hydrogen bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to address contradictory solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Systematic Analysis : Measure solubility in a solvent series (e.g., water, ethanol, hexane) at 25°C using UV-Vis spectroscopy (λ_max ~250 nm).

- Data Reconciliation : Apply Hansen solubility parameters to correlate results with solvent polarity and hydrogen-bonding capacity .

Q. What are current pharmacological applications of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.